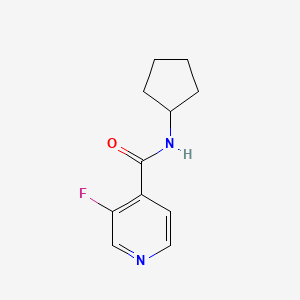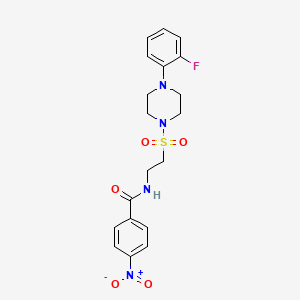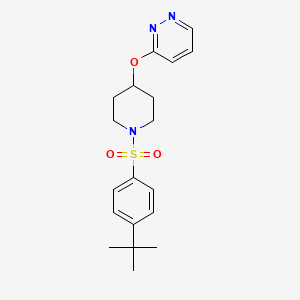
N-cyclopentyl-3-fluoroisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-3-fluoroisonicotinamide (CFM-2) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase sirtuin inhibitors.
Mecanismo De Acción
N-cyclopentyl-3-fluoroisonicotinamide inhibits the activity of sirtuin enzymes by binding to the NAD+ binding pocket, thereby preventing the deacetylation of target proteins. This leads to the accumulation of acetylated proteins, which can have various downstream effects on cellular metabolism, DNA repair, and apoptosis.
Biochemical and Physiological Effects
N-cyclopentyl-3-fluoroisonicotinamide has been shown to have various biochemical and physiological effects on cells. It has been shown to induce cell death in cancer cells by activating the caspase-dependent apoptotic pathway. N-cyclopentyl-3-fluoroisonicotinamide has also been shown to increase the acetylation of histone proteins, which can alter gene expression patterns and affect cellular metabolism. Additionally, N-cyclopentyl-3-fluoroisonicotinamide has been shown to increase the levels of reactive oxygen species (ROS) in cells, which can have various downstream effects on cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-3-fluoroisonicotinamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which makes it a well-characterized compound. However, N-cyclopentyl-3-fluoroisonicotinamide also has some limitations. It has been shown to have low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, N-cyclopentyl-3-fluoroisonicotinamide has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for N-cyclopentyl-3-fluoroisonicotinamide research. One direction is to study its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-cyclopentyl-3-fluoroisonicotinamide has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential clinical applications. Another direction is to study its potential applications in metabolic disorders such as diabetes and obesity. N-cyclopentyl-3-fluoroisonicotinamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of these diseases, and further research is needed to determine its potential clinical applications. Finally, future research could focus on developing more potent and selective sirtuin inhibitors based on the structure of N-cyclopentyl-3-fluoroisonicotinamide.
Métodos De Síntesis
N-cyclopentyl-3-fluoroisonicotinamide can be synthesized by reacting 3-fluoroisonicotinic acid with cyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-cyclopentyl-3-fluoroisonicotinamide has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and metabolic disorders. It has been shown to inhibit the activity of sirtuin enzymes, which play a crucial role in regulating cellular metabolism, DNA repair, and apoptosis. N-cyclopentyl-3-fluoroisonicotinamide has also been shown to induce cell death in cancer cells by activating the caspase-dependent apoptotic pathway.
Propiedades
IUPAC Name |
N-cyclopentyl-3-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-7-13-6-5-9(10)11(15)14-8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKPHVVNYRHHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-fluoroisonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2804756.png)
![2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2804758.png)

![Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2804762.png)
![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2804764.png)
![2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2804765.png)



![7-(4-butylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2804771.png)
![3-[(3,4-Dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2804772.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2804773.png)
